Renal Glutaminase Hydrolysis of Glutamine Ethyl Ester
In a purified enzyme preparation from rat kidney, γ-glutamyl ethyl ester was hydrolyzed more effectively than both L-glutamine and L-theanine. The study determined that the enzyme preparation co-purified with glutaminase activity and exhibited a relative activity of 85% for L-theanine compared to L-glutamine, while γ-glutamyl methyl and ethyl esters were noted as being 'more effectively hydrolyzed' [1]. This indicates that the ester modification increases the affinity or catalytic turnover rate for this phosphate-independent glutaminase.
| Evidence Dimension | Enzymatic hydrolysis rate (relative activity/Km) |
|---|---|
| Target Compound Data | More effectively hydrolyzed than L-glutamine and L-theanine (exact Km or fold-difference values not provided in abstract). |
| Comparator Or Baseline | L-glutamine (baseline activity); L-theanine (85% activity of L-glutamine). |
| Quantified Difference | Qualitative ranking: γ-glutamyl ethyl ester > L-glutamine > L-theanine in hydrolysis effectiveness. |
| Conditions | Purified rat kidney phosphate-independent glutaminase (EC 3.5.1.2) in vitro. |
Why This Matters
This demonstrates that glutamine ethyl ester is a superior substrate for specific esterase/glutaminase enzymes, making it a critical tool compound for studying renal metabolism or designing prodrugs that require rapid enzymatic activation.
- [1] Tsuge, H., et al. (2002). Theanine, γ-glutamylethylamide, is metabolized by renal phosphate-independent glutaminase. Biochimica et Biophysica Acta (BBA) - General Subjects, 1620(1-3), 47-53. View Source
